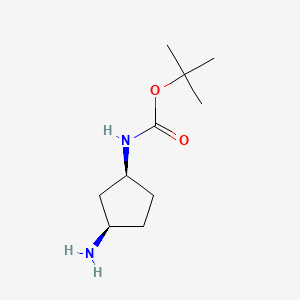

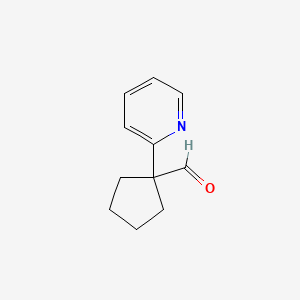

(1S,3R)-3-Amino-1-(Boc-amino)cyclopentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1S,3R)-3-Amino-1-(Boc-amino)cyclopentane” is a cyclic compound . It is also known as Boc-Cbz-cyclopentane.

Molecular Structure Analysis

The molecule contains a total of 51 bonds. There are 25 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, and 2 (thio-) carbamate(s) (aliphatic) .Physical and Chemical Properties Analysis

The molecular formula of “this compound” is C11H18NO4 . Its molecular weight is 228.27 g/mol . The compound is a white powder and is soluble in water . The melting point is 96.1°C .Aplicaciones Científicas De Investigación

Cyclopentanone Derivatives in Medicinal Chemistry

Cyclopentanone derivatives, such as jasmonic acid and its derivatives, have garnered interest in medicinal chemistry due to their biological activities. Jasmonic acid and its derivatives are plant stress hormones with ubiquity in the plant kingdom and have potential as drugs and prodrugs, showing the direction for long-term drug/nutraceutical safety trials and insights for future research (A. Ghasemi Pirbalouti, S. Sajjadi, & K. Parang, 2014).

Amino Acids as Chiral Auxiliaries

Amino acids and amino acid amides serve as chiral auxiliaries in cyanuric chloride (CC) based chiral derivatizing agents (CDRs), used for enantiomeric resolution in liquid chromatography. This review discussed the synthesis of CDRs, methods for synthesis of diastereomers, and parameters of liquid chromatographic separation, highlighting their importance in pharmaceutical industry (S. Batra & R. Bhushan, 2014).

Sensors and Biosensors for Amino Acids Detection

Sensors and biosensors modified with conducting polymers and molecularly imprinted polymers used in electrochemical detection of amino acids, including phenylalanine, tyrosine, and tryptophan, showcase the interdisciplinary character of recent studies. These devices are of significant interest for quality control of medicines and monitoring diseases associated with these amino acids (A. Dinu & C. Apetrei, 2022).

Propiedades

IUPAC Name |

tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBVMVTUWHCOHX-SFYZADRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454709-98-9 |

Source

|

| Record name | rel-1,1-Dimethylethyl N-[(1R,3S)-3-aminocyclopentyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454709-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B580938.png)

![5-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B580954.png)